molecular formula C16H15NO3 B13529018 4-(4-Phenylmethoxyphenyl)-1,3-oxazolidin-2-one

4-(4-Phenylmethoxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B13529018
M. Wt: 269.29 g/mol
InChI Key: DKIFYBYUESBCJV-UHFFFAOYSA-N
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Description

4-(4-Phenylmethoxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring substituted with a phenylmethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylmethoxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-phenylmethoxyphenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylmethoxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or amines; reactions can be conducted in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions include oxidized oxazolidinone derivatives, reduced amine derivatives, and various substituted phenylmethoxy derivatives.

Scientific Research Applications

4-(4-Phenylmethoxyphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Phenylmethoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylmethoxy group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylmethoxyphenylamine: A precursor in the synthesis of 4-(4-Phenylmethoxyphenyl)-1,3-oxazolidin-2-one.

    1,3-Oxazolidin-2-one: The parent compound without the phenylmethoxyphenyl substitution.

    4-(4-Methoxyphenyl)-1,3-oxazolidin-2-one: A similar compound with a methoxy group instead of a phenylmethoxy group.

Uniqueness

This compound is unique due to the presence of the phenylmethoxyphenyl group, which can enhance its chemical stability, binding affinity, and specificity for certain molecular targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H15NO3/c18-16-17-15(11-20-16)13-6-8-14(9-7-13)19-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18)

InChI Key

DKIFYBYUESBCJV-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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